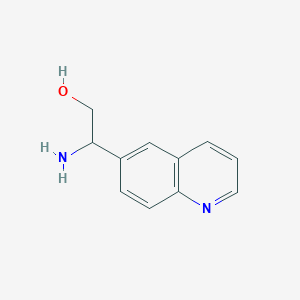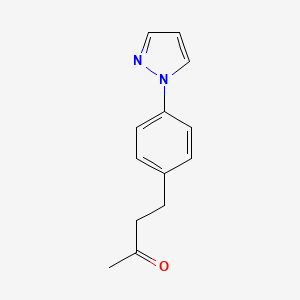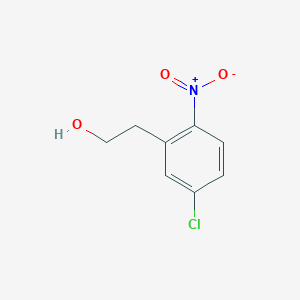
2-(5-Chloro-2-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, with an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the nitration and chlorination of phenyl ethan-1-ol derivatives. One common method involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethylene glycol in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS) can be used for substitution reactions.
Major Products
Oxidation: Produces corresponding ketones or aldehydes.
Reduction: Produces 2-(5-chloro-2-aminophenyl)ethan-1-ol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitrobenzaldehyde
- 2-Chloro-5-nitrophenylacetic acid
- 2-Chloro-5-nitrophenylmethanol
Uniqueness
2-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
2-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-7-1-2-8(10(12)13)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
Clave InChI |
MYASGDHIZXYCAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


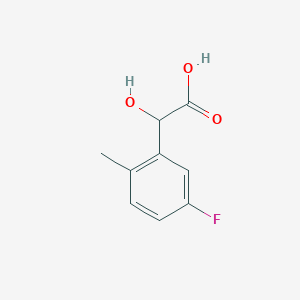

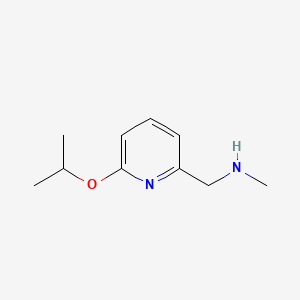
![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
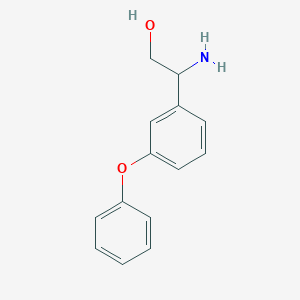
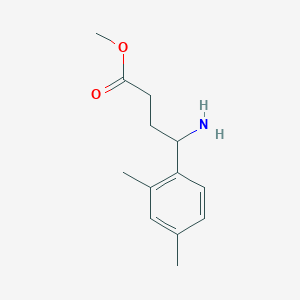
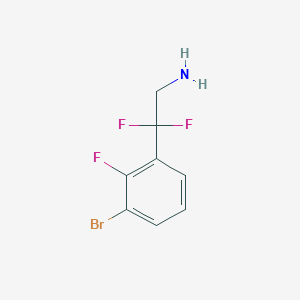
![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)


![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
